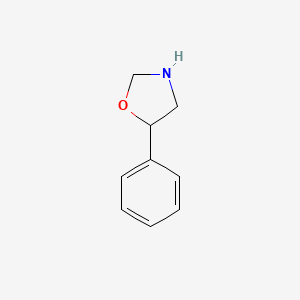

5-Phenyloxazolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Phenyloxazolidine is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Applications

5-Phenyloxazolidine is primarily utilized as a building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, making it a valuable precursor for synthesizing more complex molecules.

Key Chemical Applications:

- Synthesis of Heterocycles: It serves as a precursor in the synthesis of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

- Ligand Formation: The compound can form ligands that bind to metal ions or enzymes, modulating their activity and leading to potential catalytic applications.

Biological Applications

Research has highlighted the potential biological activities of this compound derivatives, particularly their antimicrobial and anticancer properties.

Antimicrobial Activity:

- A study demonstrated that derivatives of this compound exhibit significant antimicrobial effects against various pathogens, including resistant strains of bacteria. For instance, phenyloxazolidinone compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .

Anticancer Properties:

- Research indicates that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis. The structure-activity relationship studies reveal that modifications at specific positions on the phenyl ring significantly enhance their anticancer potency .

Medicinal Applications

The medicinal potential of this compound is being explored extensively, particularly in drug development.

HIV Protease Inhibitors:

- A notable application is its use in designing novel HIV-1 protease inhibitors. Compounds incorporating the phenyloxazolidine structure have demonstrated low picomolar binding affinities to HIV protease, showcasing their potential as effective antiviral agents . The structure-activity relationship studies have identified several compounds with improved efficacy against drug-resistant HIV strains.

Antitubercular Activity:

- Recent studies have reported that modified phenyloxazolidines exhibit promising activity against Mycobacterium tuberculosis. For instance, a compound designated as TSA-5 showed significant intracellular killing efficacy against Mycobacterium aurum in macrophage models .

Industrial Applications

In addition to its research applications, this compound is also utilized in industrial settings.

Fine Chemicals Production:

- The compound is employed in the production of fine chemicals and specialty materials, highlighting its versatility beyond laboratory settings.

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 µg/mL |

| Compound B | Enterococcus faecium | 1.0 µg/mL |

| Compound C | Mycobacterium tuberculosis | 0.25 µg/mL |

Table 2: Binding Affinities of Phenyloxazolidine-based HIV Protease Inhibitors

| Compound Name | Binding Affinity (pM) | Antiviral Potency (EC50) |

|---|---|---|

| Inhibitor 1 | 0.8 pM | 30 nM |

| Inhibitor 2 | 6 pM | 35 nM |

| Inhibitor 3 | 5 pM | 25 nM |

Case Studies

Case Study 1: Development of Novel Antimicrobials

A series of phenyloxazolidinone derivatives were synthesized and tested for their antimicrobial properties. The study revealed that structural modifications at the phenyl ring significantly enhanced activity against resistant bacterial strains .

Case Study 2: HIV Protease Inhibitors

Research focused on the design and synthesis of new HIV protease inhibitors based on phenyloxazolidinone structures showed promising results. These inhibitors exhibited low nanomolar potency against both wild-type and drug-resistant HIV strains, indicating their potential for therapeutic use .

Propiedades

Fórmula molecular |

C9H11NO |

|---|---|

Peso molecular |

149.19 g/mol |

Nombre IUPAC |

5-phenyl-1,3-oxazolidine |

InChI |

InChI=1S/C9H11NO/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-5,9-10H,6-7H2 |

Clave InChI |

HGRPZJNLVMLELR-UHFFFAOYSA-N |

SMILES canónico |

C1C(OCN1)C2=CC=CC=C2 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.